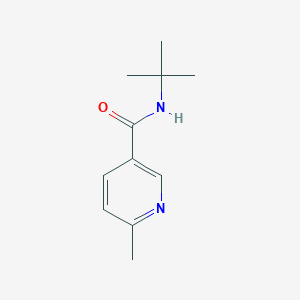

N-tert.-butyl-6-methyl-nicotinamide

Description

N-tert-butyl-6-methyl-nicotinamide is a substituted pyridine derivative characterized by a tert-butyl amide group at the nitrogen position and a methyl substituent at the 6-position of the pyridine ring. This compound has been synthesized for applications in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. Its synthesis typically involves condensation reactions followed by purification via flash chromatography, yielding a light beige solid with a melting point of 103.5–104.8°C and a molecular ion peak at m/z 192 (M⁺) in mass spectrometry .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-tert-butyl-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-9(7-12-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

OUOGJYJUEDTLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Chlorine at the 6-position (as in 6-Chloro-N-tert-butylnicotinamide) increases electronegativity compared to the methyl group, altering reactivity in cross-coupling reactions .

- Bioactivity : The o-tolyl group in N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide may enhance binding to hydrophobic pockets in target proteins, as seen in CNS-active compounds .

Physicochemical Properties

- Melting Points : N-tert-butyl-6-methyl-nicotinamide (103.5–104.8°C) has a lower melting point than 6-Chloro-N-tert-butylnicotinamide (reported range: 110–115°C), likely due to reduced intermolecular halogen bonding .

- Solubility : Methyl-substituted derivatives generally exhibit better aqueous solubility compared to chloro-substituted analogs, as seen in comparative HPLC retention times .

- Stability : The tert-butyl amide group confers resistance to enzymatic hydrolysis across all analogs, a critical feature for in vivo applications .

Notes

- Handling : Store all tert-butyl-substituted nicotinamides under inert conditions to prevent oxidation of the amide group.

- Data Gaps: Limited public data exist on the biological activity of N-tert-butyl-6-methyl-nicotinamide; further in vitro studies are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.